N-[6-methoxy-4-[(1-propan-2-ylpiperidin-4-yl)amino]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-2-yl]prop-2-enamide
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Overview
Description
N-[6-methoxy-4-[(1-propan-2-ylpiperidin-4-yl)amino]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-2-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a quinoline core, methoxy group, piperidine ring, and pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-methoxy-4-[(1-propan-2-ylpiperidin-4-yl)amino]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-2-yl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: This step involves methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced via a suitable leaving group.
Addition of the Pyrrolidine Moiety: This step involves the reaction of the quinoline derivative with a pyrrolidine derivative under basic conditions.
Formation of the Prop-2-enamide Group: This final step involves the reaction of the intermediate compound with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[6-methoxy-4-[(1-propan-2-ylpiperidin-4-yl)amino]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine and pyrrolidine rings can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-[6-methoxy-4-[(1-propan-2-ylpiperidin-4-yl)amino]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[6-methoxy-4-[(1-propan-2-ylpiperidin-4-yl)amino]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-2-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-cyclohexyl-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine: Similar structure with a quinazoline core instead of a quinoline core.
N-Methoxy-1-(2,4,6-trichlorophenyl)-2-propanimine: Contains a methoxy group and a propanimine moiety.
Uniqueness
N-[6-methoxy-4-[(1-propan-2-ylpiperidin-4-yl)amino]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-2-yl]prop-2-enamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for multiple points of modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C28H41N5O3 |
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Molecular Weight |
495.7 g/mol |
IUPAC Name |
N-[6-methoxy-4-[(1-propan-2-ylpiperidin-4-yl)amino]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-2-yl]prop-2-enamide |
InChI |
InChI=1S/C28H41N5O3/c1-5-28(34)31-27-19-24(29-21-9-14-33(15-10-21)20(2)3)22-17-25(35-4)26(18-23(22)30-27)36-16-8-13-32-11-6-7-12-32/h5,17-21H,1,6-16H2,2-4H3,(H2,29,30,31,34) |
InChI Key |
FNRUPVONTWZCGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)NC2=CC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)NC(=O)C=C |
Origin of Product |
United States |
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